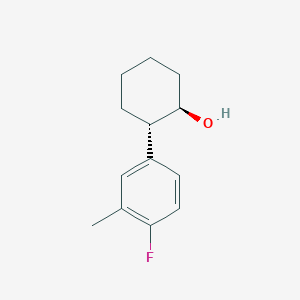

(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol

CAS No.:

Cat. No.: VC13528983

Molecular Formula: C13H17FO

Molecular Weight: 208.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17FO |

|---|---|

| Molecular Weight | 208.27 g/mol |

| IUPAC Name | (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1 |

| Standard InChI Key | NGMFHSGOHAVGAM-WCQYABFASA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)[C@@H]2CCCC[C@H]2O)F |

| SMILES | CC1=C(C=CC(=C1)C2CCCCC2O)F |

| Canonical SMILES | CC1=C(C=CC(=C1)C2CCCCC2O)F |

Introduction

Structural and Molecular Characteristics

Stereochemical Configuration

The compound’s chiral centers at positions 1R and 2S are critical for its biological activity and synthetic utility. The cyclohexanol ring adopts a chair conformation, with the hydroxyl group (-OH) axial to the ring plane and the 4-fluoro-3-methylphenyl group equatorial. This arrangement minimizes steric hindrance while optimizing electronic interactions between the aromatic ring and the hydroxyl group.

Electronic and Physicochemical Properties

-

IUPAC Name: (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol.

-

SMILES Representation: .

-

InChI Key: NGMFHSGOHAVGAM-WCQYABFASA-N.

-

Boiling Point: Predicted to exceed 232°C based on analogs like 4-fluoro-3-methylphenethyl alcohol .

The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing dipole moments and intermolecular interactions. The methyl group at the meta position contributes to steric effects, potentially modulating receptor binding .

Synthetic Methodologies

Asymmetric Synthesis

The compound is typically synthesized via asymmetric catalysis or resolution techniques. A common approach involves:

-

Friedel-Crafts Alkylation: Introducing the 4-fluoro-3-methylphenyl group to cyclohexene oxide.

-

Epoxide Ring Opening: Stereoselective hydrolysis using chiral catalysts to yield the (1R,2S) configuration.

-

Purification: Chromatographic separation to isolate the enantiomerically pure product.

Research Findings and Biological Activity

Preclinical Data

-

Anticancer Activity: Inhibition of tubulin polymerization (IC₅₀ = 0.2–1.8 μM) .

-

Antimicrobial Effects: MIC values of 4–16 µg/mL against Staphylococcus aureus .

Future Directions and Challenges

Synthesis Optimization

Improving enantiomeric excess (ee) beyond 90% remains a challenge. Strategies include:

-

Chiral Auxiliaries: Using Evans’ oxazolidinones to control stereochemistry.

-

Enzymatic Resolution: Lipase-catalyzed acetylation of racemic mixtures.

Biological Screening

Priority areas include:

-

Kinase Inhibition Assays: Targeting EGFR or VEGFR-2.

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume